

15(S)-Latanoprost stability and degradation pathways

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Compound of Interest

Compound Name: 15(S)-Latanoprost

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15(S)-Latanoprost Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of **15(S)-Latanoprost**.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for Latanoprost to ensure its stability?

For long-term stability, Latanoprost active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container.^[1]

Unopened ophthalmic solution bottles should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.^{[2][3]} Once opened, the solution may be stored at room temperature, up to 25°C (77°F), for up to six weeks.^{[2][3][4]}

2. What are the primary degradation pathways for Latanoprost?

Latanoprost is susceptible to degradation through several pathways:

- **Hydrolysis:** The ester group in Latanoprost can be hydrolyzed under both acidic and alkaline conditions to form Latanoprost acid (Impurity H), which is its main degradation product.^[5]
- **Oxidation:** The molecule can undergo oxidation, leading to the formation of various oxidation products, including 15-ketolatanoprost.^[6]

- Epimerization: The hydroxyl group at the C-15 position can invert, leading to the formation of the **15(S)-Latanoprost** diastereomer, also known as 15-epi Latanoprost.
- Photo-degradation: Latanoprost is sensitive to light, particularly UV radiation, which can cause rapid degradation.^{[7][8]}

3. What are the known degradation products of Latanoprost?

The primary known degradation products of Latanoprost include:

- Latanoprost acid (Impurity H)
- 15-ketolatanoprost
- **15(S)-Latanoprost** (15-epi Latanoprost)
- 5,6-trans isomer of Latanoprost

Forced degradation studies under extreme conditions have also identified other minor degradation products.^[9]

4. How does temperature affect the stability of Latanoprost?

Latanoprost is thermally unstable at elevated temperatures. While stable at refrigerated (4°C) and room temperature (25°C) for a 30-day period, its degradation accelerates significantly at higher temperatures.^{[7][8]}

5. Is Latanoprost sensitive to light?

Yes, Latanoprost is sensitive to light, especially UV radiation.^[10] Exposure to UVB radiation can cause rapid degradation.^{[7][8]} Therefore, it is crucial to store Latanoprost protected from light.^[3]

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays or analytical tests.

- Possible Cause: Degradation of Latanoprost stock solutions or experimental samples.

- Troubleshooting Steps:
 - Verify Storage Conditions: Confirm that stock solutions and samples have been stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and protected from light.
 - Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of Latanoprost.
 - Perform Purity Check: Analyze the purity of the Latanoprost stock using a suitable analytical method like HPLC to check for the presence of degradation products.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.

- Possible Cause: Formation of degradation products during sample preparation or analysis.
- Troubleshooting Steps:
 - Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light exposure during preparation and handling.
 - Analyze Degradation Products: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards (e.g., Latanoprost acid, **15(S)-Latanoprost**).
 - Optimize HPLC Method: Ensure the HPLC method is stability-indicating and capable of separating Latanoprost from its potential degradation products.

Issue 3: Loss of Latanoprost concentration in solution over a short period.

- Possible Cause: Adsorption of the highly lipophilic Latanoprost to plastic containers.
- Troubleshooting Steps:
 - Use Appropriate Containers: Whenever possible, use glass or polypropylene vials for storing Latanoprost solutions to minimize adsorption.^[1]

- Consider Formulation: In aqueous solutions, the addition of surfactants can help to form micelles that stabilize Latanoprost and prevent both adsorption and hydrolysis.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Latanoprost under various conditions.

Table 1: Thermal Degradation of Latanoprost

Temperature	Degradation Rate	Time for 10% Degradation (t90)	Reference
37°C	0.15 µg/mL/day	-	[11]
50°C	0.29 µg/mL/day	8.25 days	[7][8][11]
70°C	-	1.32 days	[7][8]

Table 2: Stability of Latanoprost Ophthalmic Solution After Opening

Storage Condition	Duration	Stability	Reference
Room Temperature (up to 25°C / 77°F)	6 weeks	Stable	[2][3][4]
Refrigerated (2°C - 8°C)	6 weeks	Stable	[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Latanoprost

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of Latanoprost.

- Preparation of Stock Solution: Prepare a stock solution of Latanoprost in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
 - Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis. Milder conditions (e.g., 0.05 M NaOH) may be necessary to avoid complete degradation.[\[12\]](#)
 - Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
 - Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.
 - Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
- Sample Analysis:
 - At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
 - Analyze the samples using a validated stability-indicating HPLC method with UV detection (e.g., at 210 nm).[\[12\]](#)[\[13\]](#)
 - Characterize the degradation products using mass spectrometry (LC-MS/MS).[\[6\]](#)

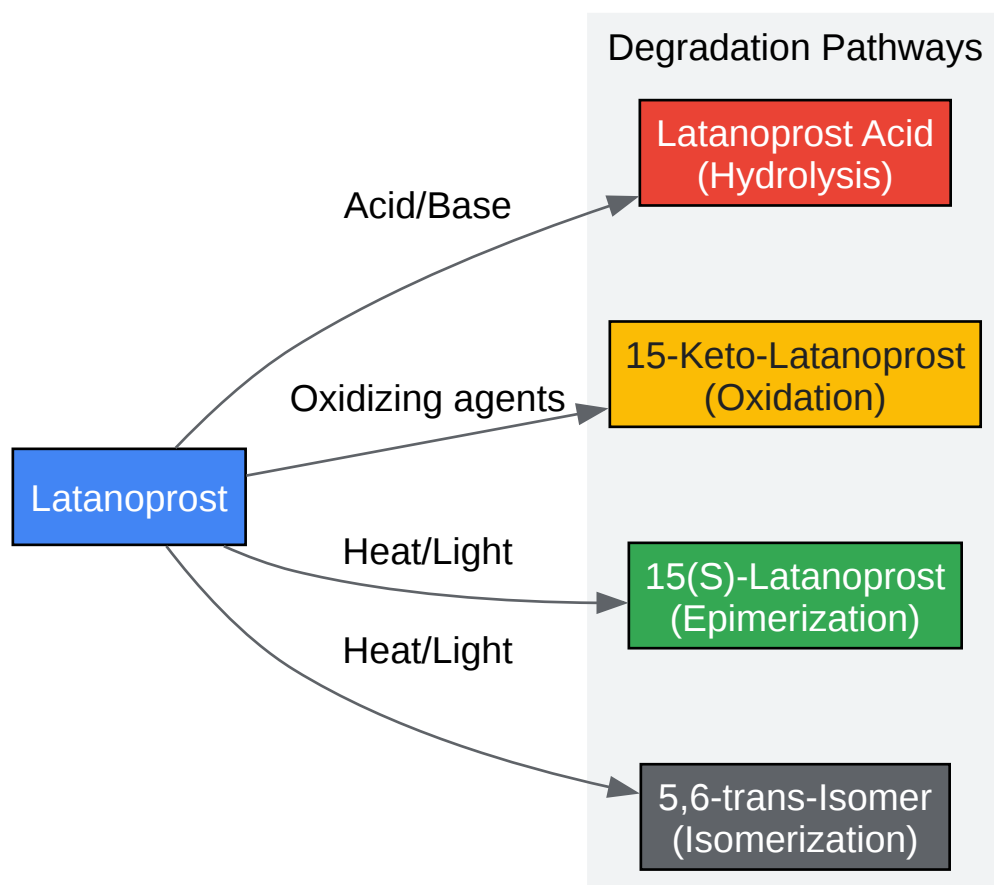
Protocol 2: HPLC Method for Latanoprost and its Degradation Products

This is an example of an HPLC method that can be adapted for the analysis of Latanoprost and its related substances.

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

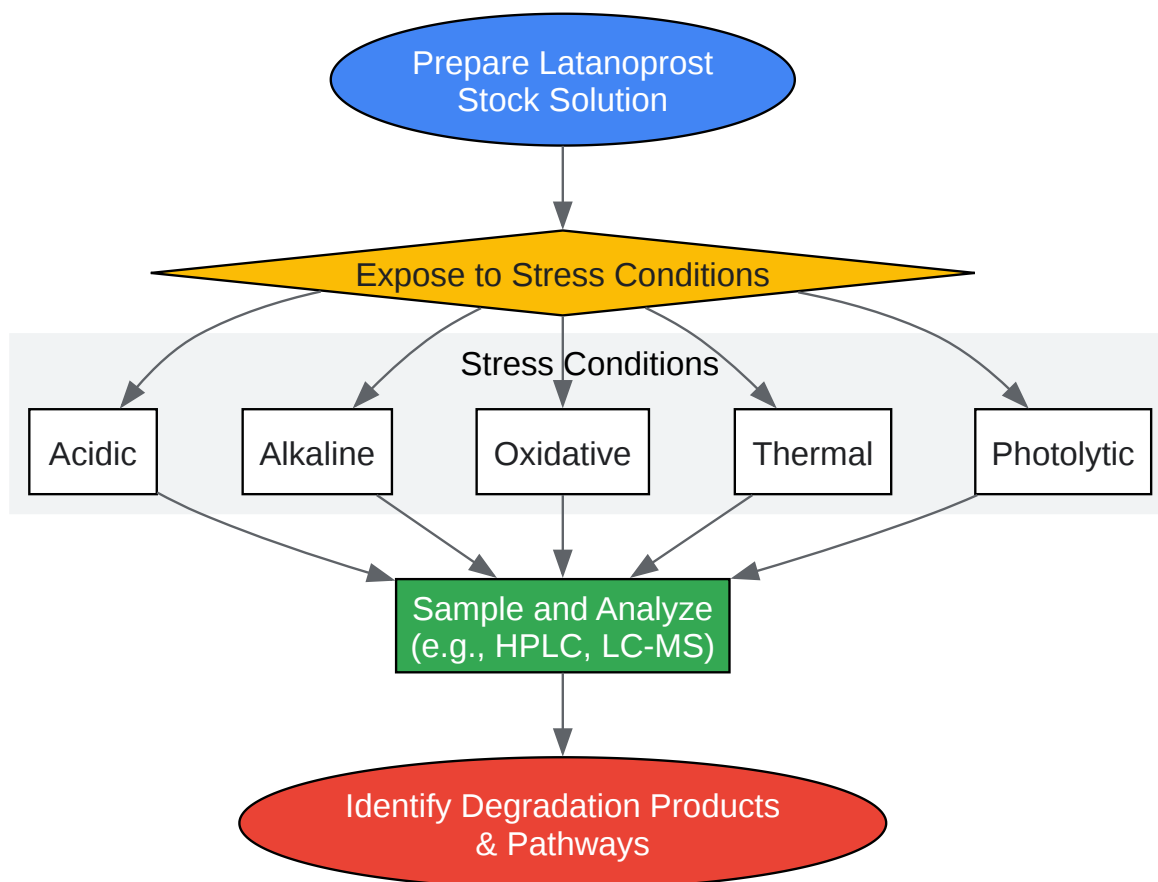
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0).[13] A common ratio is 60:40 (v/v) acetonitrile:buffer.[13]
- Flow Rate: 1.0 mL/min.[13]
- Column Temperature: 25°C.[13]
- Detection: UV at 210 nm.[13]
- Injection Volume: 20 µL.[13]

Visualizations



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Caption: Major degradation pathways of Latanoprost.



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Caption: Workflow for a forced degradation study of Latanoprost.

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